molecular formula C23H23N5O3 B2515905 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251602-84-2

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2515905
CAS No.: 1251602-84-2
M. Wt: 417.469
InChI Key: IRDYUTIMTRUBAK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core. Key structural features include:

  • Position 8 substitution: A 2-methylphenoxy group, providing steric bulk and moderate electron-donating effects.
  • Acetamide side chain: Linked to a 4-isopropylphenyl group, contributing to lipophilicity and influencing pharmacokinetic properties.

Its design likely targets modulation of biological pathways, such as kinase inhibition or antioxidant activity, common among triazolopyrazine derivatives .

Properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15(2)17-8-10-18(11-9-17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-7-5-4-6-16(19)3/h4-13,15H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYUTIMTRUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrazine core and subsequent functionalization to introduce the desired substituents.

    Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrazine ring system.

    Functionalization: The triazolopyrazine core is then functionalized by introducing the 2-methylphenoxy and 4-(propan-2-yl)phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Compounds featuring similar heterocyclic structures have been explored for their ability to combat bacterial infections. The presence of nitrogen atoms in the triazole and pyrazine rings contributes to their interaction with microbial enzymes, potentially leading to effective antimicrobial agents.

Potential Side Effects

As with many pharmacologically active compounds, understanding the side effect profile is crucial for clinical application. While detailed toxicological studies on this specific compound are sparse, compounds with similar structures often require extensive evaluation for hepatotoxicity and nephrotoxicity.

  • Anticancer Screening : A study conducted by Walid Fayad et al. focused on identifying novel anticancer agents through high-throughput screening methods involving multicellular spheroids. The findings suggested that compounds structurally related to 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide could significantly inhibit cancer cell viability .
  • Antimicrobial Testing : Various derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity due to their unique structural configurations.

Mechanism of Action

The mechanism of action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

The 2-methylphenoxy group in the target compound distinguishes it from analogs with alternative substitutions:

  • : A 3,5-dimethylphenoxy substituent increases steric hindrance compared to the target’s 2-methylphenoxy, possibly reducing membrane permeability .
  • : An amino group (8-amino-3-oxo) enhances hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .
Table 1: Position 8 Substituent Impact
Compound Position 8 Group Electronic Effects Steric Effects
Target Compound 2-methylphenoxy Moderate donating Moderate
(4-Chlorobenzyl)sulfanyl Withdrawing High
3,5-dimethylphenoxy Donating High
8-amino Strong donating Low

Acetamide Side Chain Modifications

The N-[4-(propan-2-yl)phenyl] acetamide moiety balances lipophilicity and bulk:

  • : A 2,5-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites .
  • : A di-tert-butyl-hydroxybenzamide extension (compound 16) adds antioxidant functionality via the phenolic -OH group .
Table 2: Acetamide Substituent Comparison
Compound Acetamide Group Lipophilicity (LogP)* Notable Properties
Target Compound 4-isopropylphenyl ~3.5 (estimated) Balanced lipophilicity
4-ethoxyphenyl ~2.8 Higher polarity
2,5-dimethylphenyl ~3.7 Steric hindrance
Di-tert-butyl-hydroxybenzamide ~4.2 Antioxidant activity

*Estimated based on substituent contributions.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, insights from analogs suggest:

  • Antioxidant Potential: Compounds with phenolic or hydroxybenzamide groups (e.g., ’s compound 16) exhibit radical-scavenging activity, which the target lacks but could be modified to include .
  • Antimicrobial Activity : and demonstrate that triazolopyrazines with thioacetamide or hydrazide groups inhibit microbial growth, though the target’s isopropyl group may reduce this effect .
  • Solubility : The 4-isopropylphenyl group likely lowers aqueous solubility compared to ’s ethoxy analog but improves blood-brain barrier penetration .

Key Research Findings

Position 8 Substitutions dictate electronic and steric profiles, with 2-methylphenoxy offering a compromise between donor effects and bulk .

Acetamide Lipophilicity correlates with bioactivity: higher LogP (e.g., ’s 3.7) may enhance tissue distribution but increase metabolic clearance .

Synthetic Flexibility : Modular synthesis (e.g., ’s chloroacetanilide coupling) allows rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS Number: 1251602-84-2) is a derivative of triazolo[4,3-a]pyrazine, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of approximately 417.5 g/mol. The structure features a triazolo-pyrazine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro evaluations using the microbroth dilution method indicated that certain derivatives exhibited moderate to good antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
2e3216
Ampicillin168

The compound in focus may share similar mechanisms of action as other triazolo[4,3-a]pyrazine derivatives, potentially disrupting bacterial cell membranes and inhibiting key enzymes like DNA gyrase and topoisomerase IV .

Other Biological Activities

In addition to antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been reported to exhibit a range of other biological activities including:

  • Antifungal : Effective against various fungal strains.
  • Antidiabetic : Some derivatives are noted for their ability to enhance insulin sensitivity.
  • Anticonvulsant : Potential use in treating seizure disorders.
  • Anticancer : Preliminary studies suggest activity against certain cancer cell lines .

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial efficacy. The results indicated that modifications at specific positions on the pyrazine ring significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) : Research indicated that substituents on the triazole ring could enhance antibacterial activity by improving lipophilicity and facilitating better membrane penetration .

The mechanism by which triazolo[4,3-a]pyrazine derivatives exert their antibacterial effects is believed to involve:

  • Membrane Disruption : Altering the integrity of bacterial membranes.
  • Enzyme Inhibition : Targeting critical enzymes involved in DNA replication and transcription.

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